(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride
Description
The compound “(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride” is a benzazepine-derived molecule featuring a phenyl ring substituted with an aminomethyl group at position 4 and a methyl group at position 3. The hydrochloride salt enhances its aqueous solubility, making it suitable for therapeutic formulations. The aminomethyl group introduces polarity, facilitating hydrogen bonding, while the methyl group may influence steric interactions in biological systems .
Properties
CAS No. |
335155-21-0 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[4-(aminomethyl)-3-methylphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21;/h2-3,6,8-10,12H,4-5,7,11,13,20H2,1H3;1H |
InChI Key |
GUCRYITVDZGANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Aminomethylation: Introduction of the aminomethyl group to the aromatic ring.
Cyclization: Formation of the tetrahydrobenzoazepinyl ring structure.
Methanone Formation: Introduction of the methanone group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the aminomethyl group to a nitro group.
Reduction: Reduction of the methanone group to a hydroxyl group.
Substitution: Replacement of the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tetrahydrobenzoazepinyl group may interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 4-aminomethyl group enhances polarity compared to Compound A’s 4-methyl group. This difference likely improves solubility and bioavailability, critical for drug delivery .
Pharmacological Implications: The aminomethyl group (-CH₂NH₂) can act as a hydrogen bond donor/acceptor, enhancing interactions with biological targets (e.g., enzymes or receptors). In contrast, Compound A’s methyl group (-CH₃) only contributes to hydrophobic interactions . The hydrochloride salt in the target compound ensures protonation of the amine, increasing stability and solubility in physiological environments.
Synthetic and Analytical Considerations :
- Structural elucidation methods, such as NMR and UV spectroscopy (as applied to related compounds in Zygophyllum fabago roots ), would be essential for confirming the target compound’s regiochemistry and purity.
- Data mining approaches for frequent substructures (e.g., benzazepine cores) could identify shared biological activities or toxicity profiles across analogs .
Biological Activity
The compound (4-(aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride , identified by its CAS number 736127-06-3 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 294.39 g/mol . Its structure combines a substituted phenyl group with a tetrahydro-benzazepine moiety, which may enhance its binding affinity towards various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O |
| Molar Mass | 294.39 g/mol |
| CAS Number | 736127-06-3 |
| EINECS | 919-576-8 |
Preliminary studies suggest that the biological activity of this compound is influenced by its structural components. Compounds with similar frameworks have shown various pharmacological activities, including:
- Antidepressant Effects : The tetrahydro-benzazepine structure is known for its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors.
- Anxiolytic Properties : Similar compounds have demonstrated anxiolytic effects, potentially mediated through GABAergic pathways.
- Antitumor Activity : Research has indicated that related compounds exhibit selective cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
- Antitumor Activity : A study involving compounds similar to the target compound showed potent antitumor effects against human-derived breast cancer cell lines. The mechanism was linked to cytochrome P450 1A1-catalyzed bioactivation and selective binding to aryl hydrocarbon receptors (AhR) .
- Neuropharmacological Effects : Research on related benzodiazepine derivatives indicated that modifications in the phenyl group could enhance binding affinity to GABA receptors, leading to improved anxiolytic and sedative effects .
- Resistance Mechanisms : Investigations into acquired resistance to benzothiazole derivatives revealed insights into the molecular pathways affected by these compounds. Understanding these pathways may inform the development of more effective therapeutic strategies using the target compound .
Comparative Analysis with Similar Compounds
The following table compares the structural features and biological activities of several compounds related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diazepam | Benzodiazepine scaffold | Anxiolytic |
| Loratadine | Phenyl group with piperidine | Antihistamine |
| Olanzapine | Tetrahydro-benzodiazepine | Antipsychotic |
| Clonazepam | Benzodiazepine | Anticonvulsant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
